
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is a copper-based organometallic compound with the molecular formula C19H33CuN2O. It is known for its unique structure, which includes a copper(I) center coordinated to a (1,3-dicyclohexylimidazol-2-ylidene) ligand and a tert-butoxide group.
准备方法
The synthesis of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide typically involves the reaction of copper(I) tert-butoxide with (1,3-dicyclohexylimidazol-2-ylidene) ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The process can be summarized as follows:
Preparation of (1,3-dicyclohexylimidazol-2-ylidene) ligand: This ligand is synthesized by reacting 1,3-dicyclohexylimidazolium chloride with a strong base such as potassium tert-butoxide.
Formation of this compound: The (1,3-dicyclohexylimidazol-2-ylidene) ligand is then reacted with copper(I) tert-butoxide in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
化学反应分析
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is known to participate in various types of chemical reactions, including:
Oxidation: The copper(I) center can undergo oxidation to copper(II) under certain conditions.
Substitution: The tert-butoxide group can be substituted with other ligands, depending on the reaction conditions and reagents used.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation processes.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its catalytic properties are being investigated for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide primarily involves the coordination of the copper(I) center to the (1,3-dicyclohexylimidazol-2-ylidene) ligand and the tert-butoxide group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide can be compared with other similar compounds, such as:
(1,3-Dimesitylimidazol-2-ylidene)copper(I) tert-butoxide: Similar structure but with mesityl groups instead of cyclohexyl groups.
(1,3-Dicyclohexylimidazol-2-ylidene)gold(I) chloride: Similar ligand but with a gold(I) center and chloride instead of tert-butoxide.
(1,3-Dicyclohexylimidazol-2-ylidene)silver(I) acetate: Similar ligand but with a silver(I) center and acetate instead of tert-butoxide.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity.
属性
分子式 |
C19H34CuN2O |
|---|---|
分子量 |
370.0 g/mol |
IUPAC 名称 |
(1,3-dicyclohexylimidazol-2-ylidene)copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3; |
InChI 键 |
MFBHMJBBTLYPSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


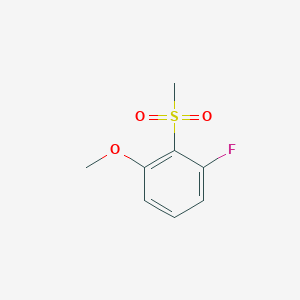
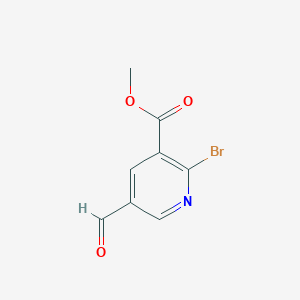

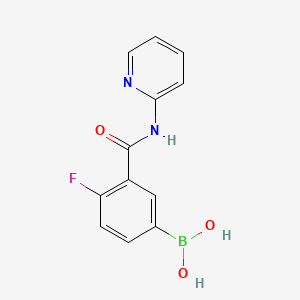
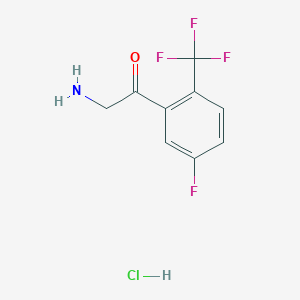
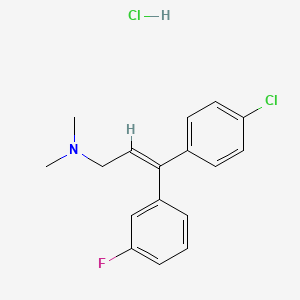
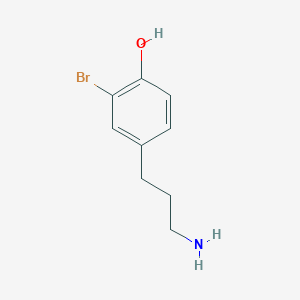

![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
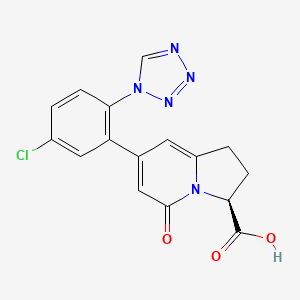
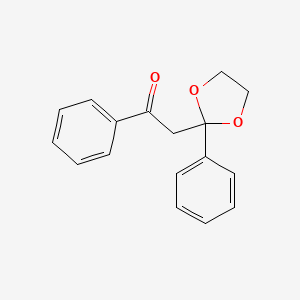
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
